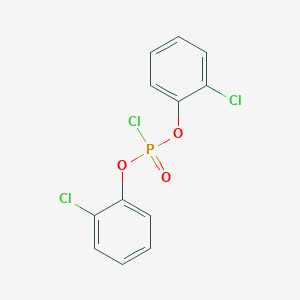

Bis(2-chlorophenyl) phosphorochloridate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402367 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17776-78-2 | |

| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Bis(2-chlorophenyl) phosphorochloridate

The following is an in-depth technical guide on Bis(2-chlorophenyl) phosphorochloridate , structured for researchers and drug development professionals.

CAS: 17776-78-2 | Formula: C₁₂H₈Cl₃O₃P | MW: 337.52 g/mol [1][2][3]

Executive Summary & Chemical Identity

Bis(2-chlorophenyl) phosphorochloridate (also known as Bis(2-chlorophenyl) chlorophosphate) is a specialized organophosphorus reagent used primarily for the phosphorylation of nucleophiles (alcohols, amines) in organic synthesis and medicinal chemistry.[3]

Unlike the more common diphenyl phosphorochloridate, this derivative incorporates two ortho-chloro substituents on the phenyl rings.[3] This structural modification introduces critical electronic and steric effects that modulate the electrophilicity of the phosphorus center and the lipophilicity of the resulting phosphate esters. It is a key building block in the synthesis of nucleotide prodrugs and phosphoramidates , where the aryl groups serve as masking moieties to enhance cellular permeability.[3]

Physiochemical Profile

| Property | Data | Source |

| Appearance | Clear, colorless to pale yellow liquid | [ChemScene] |

| Boiling Point | ~135–137 °C (at 12 mmHg)* | [Inferred from analogs] |

| Density | ~1.49 g/cm³ | [ChemImpex] |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water | [Standard] |

| LogP | 5.1 (Predicted) | [PubChem] |

| Moisture Sensitivity | High (Reacts violently with water to form HCl) | [Safety Data] |

*Note: Boiling point data is often extrapolated from the related 2-chlorophenyl phosphorodichloridate; vacuum distillation is required for purification.[3]

Chemical Structure & Reactivity Profile

The Ortho-Chloro Effect

The utility of Bis(2-chlorophenyl) phosphorochloridate lies in the specific influence of the chlorine atom at the C2 position of the phenoxy rings:

-

Electronic Activation (Inductive Effect -I): The chlorine atom is electron-withdrawing.[3] This decreases the electron density on the phenoxy oxygen, which in turn pulls electron density away from the central Phosphorus (P) atom.

-

Result: The P-Cl bond becomes more electrophilic compared to unsubstituted diphenyl phosphorochloridate, facilitating faster attack by nucleophiles.[3]

-

-

Steric Modulation: The bulky chlorine atom at the ortho position creates steric hindrance around the phosphate center.[3]

-

Leaving Group Ability: The pKa of 2-chlorophenol (~8.[3]5) is lower than that of phenol (~10.0).[3]

-

Result: In subsequent steps (e.g., prodrug activation or displacement reactions), the 2-chlorophenoxy group is a superior leaving group compared to a simple phenoxy group.[3]

-

Mechanism of Action: Phosphorylation

The reaction typically proceeds via an Addition-Elimination mechanism (SN2@P).[3]

Caption: SN2@P mechanism showing nucleophilic attack by alcohol and base-mediated scavenging of HCl.[1][3]

Experimental Protocols

Standard Phosphorylation of a Primary Alcohol

This protocol describes the synthesis of a phosphate triester using Bis(2-chlorophenyl) phosphorochloridate.[3]

Reagents:

-

Substrate: Primary Alcohol (1.0 eq)[3]

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.1 – 1.2 eq)[3]

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 – 2.0 eq)[3]

-

Catalyst (Optional): DMAP (0.1 eq) for hindered substrates.[3]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]

Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the alcohol and base in anhydrous solvent. Cool the solution to 0 °C (ice bath) to suppress side reactions.

-

Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (or ³¹P NMR).

-

Endpoint: Disappearance of starting alcohol.[3]

-

-

Quenching: Quench with water or saturated NaHCO₃ solution.

-

Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess base), then brine.[3] Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Silica gel).

Handling & Quenching Safety

Hazard: The reagent hydrolyzes rapidly to produce HCl gas and phosphoric acid derivatives.[3]

-

Storage: Store under inert gas at 2–8 °C. Moisture sensitive.

-

Spill Control: Do not use water.[3] Absorb with dry sand or earth.[3] Neutralize with a weak base (soda ash) before disposal.[3]

Caption: Step-by-step workflow for phosphorylation using Bis(2-chlorophenyl) phosphorochloridate.

Applications in Drug Development[4]

Prodrug Synthesis (ProTide Technology)

Bis(2-chlorophenyl) phosphorochloridate is utilized to synthesize masked phosphate prodrugs .[3] Many antiviral and anticancer nucleoside analogs (e.g., Sofosbuvir analogs) require phosphorylation to become active.[3]

-

Problem: Charged phosphate groups cannot cross cell membranes.

-

Solution: The 2-chlorophenyl groups mask the negative charge, creating a lipophilic neutral triester.[3]

-

Bioactivation: Once inside the cell, esterases or specific chemical environments cleave the chlorophenoxy groups, releasing the active monophosphate nucleotide.

Synthesis of Cyclic Phosphates

The reagent can be used to form cyclic phosphates if the substrate is a 1,2- or 1,3-diol.[3] The ortho-chloro substituents facilitate the cyclization by making the phosphorus center sufficiently electrophilic for the second intramolecular attack, often requiring elevated temperatures or stronger bases compared to the initial intermolecular attack.

References

-

PubChem. (2025).[3] Bis(2-chlorophenyl) phosphorochloridate - Compound Summary. National Library of Medicine.[3] [Link][3]

-

McGuigan, C., et al. (1993).[3] Application of the ProTide technology for the delivery of phosphorylated nucleoside analogues. (General reference for aryl phosphorochloridate applications in prodrugs).

-

Jalalifar, M., et al. (2013).[3] Synthesis of Some Cyclophosphorodiamidates Derivatives. Asian Journal of Chemistry. (Describes synthesis protocols for related phenyl phosphorochloridates). [Link]

Sources

Bis(2-chlorophenyl) phosphorochloridate CAS 15879-93-3 overview

Topic: Bis(2-chlorophenyl) phosphorochloridate (CAS 15879-93-3) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Process Chemists

Precision Phosphorylation in Nucleotide & Prodrug Synthesis

Executive Summary

Bis(2-chlorophenyl) phosphorochloridate (CAS 15879-93-3) is a specialized phosphorylating agent used primarily in the synthesis of phosphate triesters, nucleotides, and prodrugs. Unlike generic phosphorylating agents (e.g., POCl₃), this reagent introduces two lipophilic, electron-withdrawing o-chlorophenyl groups simultaneously. These groups serve a dual purpose: they activate the phosphorus center for coupling while acting as robust protecting groups that can be selectively removed later.[1][] This guide details the mechanistic advantages, experimental protocols, and safety frameworks required for its effective application in drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 15879-93-3 |

| IUPAC Name | Bis(2-chlorophenyl) phosphorochloridate |

| Molecular Formula | C₁₂H₈Cl₃O₃P |

| Molecular Weight | 337.52 g/mol |

| Appearance | Viscous colorless to pale yellow liquid |

| Boiling Point | ~210°C (at 760 mmHg) / Decomposes |

| Solubility | Soluble in DCM, THF, Pyridine, Acetonitrile; Hydrolyzes in water |

| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2-8°C |

| Reactivity Class | Hard Electrophile (Phosphorylating Agent) |

Mechanism of Action: The "Activated" Phosphate

The utility of Bis(2-chlorophenyl) phosphorochloridate lies in the electronic and steric properties of the ortho-chlorophenyl substituents.

-

Electronic Activation: The chlorine atom at the ortho position is electron-withdrawing (inductive effect), making the phosphorus atom more electropositive compared to a diphenyl ester. This increases the rate of nucleophilic attack by the target alcohol (ROH).

-

Steric Protection: The bulky ortho-chloro groups shield the phosphate center from non-specific hydrolysis during workup, providing greater stability than unsubstituted phenyl esters.

-

Leaving Group Potential: The chloride (Cl⁻) on the phosphorus is a potent leaving group, allowing for rapid substitution under mild basic conditions.

Visualization: Phosphorylation Pathway

The following diagram illustrates the mechanism where a nucleoside (or alcohol) attacks the reagent, followed by the specific deprotection pathway using an oximate reagent.

Caption: Mechanism of phosphorylation followed by oximate-mediated deprotection.

Experimental Protocol: Synthesis of Protected Nucleotides

Objective: To synthesize a 5'-phosphorylated nucleoside analogue using Bis(2-chlorophenyl) phosphorochloridate.

Reagents Required[1][2][3][7][8][9][10][11][12][13][14]

-

Substrate: Nucleoside (dried by co-evaporation with pyridine).

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 - 1.5 equivalents).

-

Base/Solvent: Anhydrous Pyridine (acts as both).

-

Quenching: Water or aqueous Sodium Bicarbonate.

Step-by-Step Methodology

-

Preparation:

-

Place the nucleoside (1.0 mmol) in a flame-dried round-bottom flask under Argon.

-

Dissolve in anhydrous pyridine (10 mL). Cool the solution to 0°C in an ice bath.

-

-

Coupling:

-

Add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, ~405 mg) dropwise via syringe over 5 minutes.

-

Expert Insight: The dropwise addition prevents localized overheating and side reactions (e.g., 3'-5' dimerization).

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).

-

-

Workup:

-

Quench the reaction by adding water (1 mL) while cooling. Stir for 15 minutes to hydrolyze any excess phosphorochloridate.

-

Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) followed by Brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the residue via silica gel column chromatography. The bis(2-chlorophenyl) phosphate ester is typically lipophilic and will elute in lower polarity solvents compared to the free nucleoside.

-

Deprotection Strategy: The Oximate Method

One of the primary reasons for using the o-chlorophenyl group is its stability under acidic and mild basic conditions, yet it can be removed cleanly using specific nucleophiles.

Reagents:

-

syn-Pyridine-2-carboxaldoxime (or 2-nitrobenzaldoxime).

-

N,N,N',N'-Tetramethylguanidine (TMG).

-

Solvent: Dioxane/Water (1:1).

Protocol:

-

Dissolve the protected triester (0.5 mmol) in Dioxane (5 mL).

-

Add syn-Pyridine-2-carboxaldoxime (10 eq) and TMG (10 eq).

-

Stir at room temperature for 12–24 hours. The oximate ion attacks the phosphorus, displacing the o-chlorophenoxide leaving group.

-

Add aqueous ammonia (30%) if necessary to hydrolyze the intermediate oxime-phosphate adduct to the free phosphate.

Workflow Visualization

Caption: Operational workflow for phosphorylation and isolation.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[3] 1B), Moisture Sensitive.

-

Engineering Controls: Always handle inside a fume hood. The reagent releases HCl upon contact with moisture.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2-8°C. If the liquid turns dark or cloudy, it indicates hydrolysis; redistillation may be required.

-

Spill Management: Neutralize spills with sodium carbonate or lime before wiping. Do not use water directly on the concentrated chemical.

References

-

Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link

-

Ogilvie, K. K., et al. (1980). "The chemical synthesis of oligoribonucleotides. IX. A comparison of protecting groups." Canadian Journal of Chemistry, 58(23), 2686-2693.[4] Link

-

PubChem. (2025). "Bis(2-chlorophenyl) phosphorochloridate - Compound Summary." National Library of Medicine. Link

-

Eckstein, F. (1983). "Phosphorothioate analogues of nucleotides." Angewandte Chemie International Edition, 22(6), 423-439. (Context on phosphate modifications). Link

Sources

Technical Guide: Stability & Handling of Bis(2-chlorophenyl) phosphorochloridate

The following technical guide details the stability, degradation mechanisms, and handling protocols for Bis(2-chlorophenyl) phosphorochloridate .

Executive Summary

Bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2 ) is a highly reactive phosphorylating agent widely employed in oligonucleotide synthesis and phosphorylation chemistry. Its utility stems from the electron-withdrawing nature of the o-chlorophenyl groups, which enhances the electrophilicity of the phosphorus center compared to unsubstituted diphenyl derivatives.

However, this enhanced reactivity translates to extreme moisture sensitivity . Under ambient conditions (approx. 25°C, 50% RH), the compound undergoes rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and degrading into the catalytically inert phosphate diester.

Critical Stability Directive: This compound must be handled exclusively under an inert atmosphere (Ar/N₂) using anhydrous techniques. Exposure to atmospheric moisture for even minutes can compromise reagent purity.

Chemical Identity & Distinction

A common error in procurement and database searches is confusing the Bis (two ester groups) form with the Mono (one ester group) form.

| Feature | Target Compound | Common Confusant |

| Name | Bis(2-chlorophenyl) phosphorochloridate | 2-Chlorophenyl phosphorodichloridate |

| Structure | ||

| CAS No. | 17776-78-2 | 15074-54-1 |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 337.52 g/mol | 245.43 g/mol |

| Physical State | Viscous Liquid / Low-Melting Solid | Liquid |

| Reactivity | Monofunctional Electrophile | Bifunctional Electrophile |

Expert Insight: The Bis compound is often used to introduce a phosphate diester moiety that serves as a protected phosphate. The o-chlorophenyl groups can be removed later using specific nucleophiles (e.g., oximate ions), making it a valuable orthogonal protecting group strategy in nucleotide chemistry.

Stability Profile & Degradation Mechanism

Hydrolytic Instability

The phosphorus-chlorine (P-Cl) bond is the weak link. The electron-withdrawing o-chlorophenyl rings pull electron density away from the phosphorus, making it highly susceptible to nucleophilic attack by water.

Degradation Pathway:

-

Nucleophilic Attack: Atmospheric water attacks the phosphorus center.

-

Elimination: Chloride is displaced as a leaving group.

-

Product Formation: Conversion to Bis(2-chlorophenyl) phosphate and release of HCl.

Figure 1: Hydrolytic degradation pathway of Bis(2-chlorophenyl) phosphorochloridate.

Thermal Stability

-

Ambient: Stable if strictly dry.

-

Elevated Temperatures (>40°C): Risk of disproportionation or P-O-C bond cleavage, especially if traces of acid (HCl) are present (autocatalytic decomposition).

-

Storage: Recommended at 2–8°C or -20°C for long-term storage to inhibit slow hydrolysis from trace moisture ingress.

Handling & Storage Protocols

Storage Requirements[10]

-

Container: Amber glass with a PTFE-lined septum or a Schlenk flask.

-

Atmosphere: Headspace must be backfilled with dry Nitrogen or Argon.

-

Desiccant: Store secondary containment within a desiccator containing P₂O₅ or activated silica gel.

-

Temperature: Refrigeration (2–8°C) is standard; freezing (-20°C) is preferred for shelf-lives exceeding 6 months.

Handling Workflow (Self-Validating System)

To ensure scientific integrity, the handling process must prevent moisture contact before the reagent enters the reaction vessel.

Figure 2: Decision tree for handling moisture-sensitive phosphorochloridates.

Solvents & Additives

-

Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Solvents should be dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

-

Base Trap: Because the reaction releases HCl, a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is mandatory in the reaction mixture to scavenge the acid and drive the reaction forward.

Analytical Monitoring (QC)

The most definitive method to verify the quality of Bis(2-chlorophenyl) phosphorochloridate is ³¹P NMR Spectroscopy .

³¹P NMR Profile

Phosphorus NMR allows for rapid differentiation between the active chloride and the hydrolyzed phosphate.

| Species | Approximate Chemical Shift (δ ppm)* | Multiplicity |

| Bis(2-chlorophenyl) phosphorochloridate | +5 to +15 ppm | Singlet |

| Bis(2-chlorophenyl) phosphate (Hydrolysis Product) | -10 to -20 ppm | Singlet |

| Pyrophosphates (Thermal degradation) | -20 to -30 ppm | Multiple peaks |

*Note: Shifts are relative to 85% H₃PO₄ (external std). Exact values depend on solvent (CDCl₃ vs DMSO-d₆).

Protocol for NMR Sampling:

-

Take an oven-dried NMR tube.

-

Flush with Argon.

-

Dissolve ~10 mg of sample in dry CDCl₃ (stored over sieves).

-

Acquire spectrum immediately.

-

Pass Criteria: >95% integration of the downfield peak (+5 to +15 range).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate. Retrieved from [Link]

-

Reese, C. B., & Song, Q. (1999).[1] A new approach to the synthesis of oligonucleotides and oligonucleotide phosphorothioates in solution. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2005076744A2 - Method for the preparation of peptide-oligonucleotide conjugates - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. US20180328922A1 - Tri-functional crosslinking reagents - Google Patents [patents.google.com]

Advanced Technical Guide: Reaction Mechanisms of Phosphorochloridates in Organic Synthesis

Executive Summary

Phosphorochloridates (chlorophosphates) are the linchpin reagents in the synthesis of phosphate esters, phosphoramidates, and nucleotide prodrugs (e.g., ProTides).[1] For drug development professionals, understanding the fine mechanics of the nucleophilic substitution at phosphorus (

This guide moves beyond basic textbook definitions to explore the transition state geometry, stereochemical inversion, and practical catalytic cycles that drive modern organophosphorus synthesis.

Part 1: Mechanistic Fundamentals of

Unlike carbon-centered nucleophilic substitution, phosphorus (V) substitution allows for hypervalent intermediates. However, for phosphorochloridates, the reaction predominantly follows a concerted

The Concerted Displacement

The nucleophile attacks the phosphorus center from the backside, 180° opposite the chloride leaving group. This forms a trigonal bipyramidal (TBP) transition state where the nucleophile and leaving group occupy the apical positions.

-

Apical Entry/Departure: The electronegative groups (Cl and Nucleophile) prefer apical positions due to apicophilicity rules.

-

Stereochemistry: The reaction proceeds with inversion of configuration (Walden inversion) at the phosphorus center. This is critical when synthesizing chiral ProTides, where the

or

The Role of Base Catalysis (NMI vs. Grignards)

-

N-Methylimidazole (NMI): Acts as a nucleophilic catalyst. It attacks the phosphorochloridate to form a highly reactive phosphoryl imidazolium species . This intermediate is more electrophilic than the parent chloride, accelerating the reaction while maintaining stereochemical inversion (double inversion = net retention, though often dynamic kinetic resolution occurs).

- -BuMgCl: Acts as a strong base to deprotonate the nucleophile (e.g., the 5'-OH of a nucleoside), creating a potent alkoxide nucleophile that attacks the phosphorus directly.

Visualization: The Pathway

The following diagram illustrates the stereochemical inversion and the transition state geometry.

Figure 1: The nucleophile attacks 180° from the leaving group (Cl), passing through a pentacoordinate transition state, resulting in stereochemical inversion.

Part 2: Synthetic Application – The ProTide Approach

The most high-value application of phosphorochloridates today is the synthesis of ProTides (Pronucleotides). These are phosphoramidate prodrugs designed to bypass the rate-limiting first phosphorylation step of nucleoside antivirals (e.g., Sofosbuvir, Remdesivir).

The ProTide Synthesis Workflow

The synthesis typically couples a nucleoside with a pre-formed phosphorochloridate reagent.[2][3]

-

Reagent Formation:

is reacted sequentially with a phenol (aryl group) and an amino acid ester (L-alanine ester) to form the phosphorochloridate. -

Coupling: The phosphorochloridate reacts with the nucleoside's 5'-OH.[4][5]

-

Stereocontrol: Since the phosphorus is chiral, diastereomers (

and

Metabolic Activation Pathway

Understanding the mechanism of synthesis is futile without understanding the mechanism of action. The "masking" groups (phenol and amino acid) are designed to be removed sequentially inside the cell.

Figure 2: The "lock-and-key" activation mechanism relies on specific enzymatic cleavage and spontaneous chemical cyclization.

Part 3: Experimental Protocol (SOP)

Protocol: Coupling of Phosphorochloridate with Nucleoside

Objective: Synthesis of a 5'-phosphoramidate nucleoside prodrug.

Reagents:

-

Nucleoside (1.0 equiv)

-

Phosphorochloridate Reagent (2.0 - 3.0 equiv)

- -BuMgCl (1.0 M in THF, 2.5 equiv) OR N-Methylimidazole (NMI)

-

Anhydrous THF (Solvent)[6]

Step-by-Step Methodology:

-

Drying (Critical): Dry the nucleoside and phosphorochloridate under high vacuum over

for 12 hours. Moisture will hydrolyze the chloridate to a phosphate diester, killing the reaction. -

Solubilization: Dissolve the nucleoside in anhydrous THF under Argon atmosphere. If solubility is poor, use a co-solvent like anhydrous pyridine or dioxane.

-

Deprotonation (Grignard Method):

-

Coupling:

-

Add the phosphorochloridate (dissolved in THF) dropwise to the reaction mixture at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

-

-

Quenching: Add saturated

solution to quench excess Grignard. -

Extraction: Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Silica gel chromatography (MeOH/DCM gradient). Separation of diastereomers may require HPLC or crystallization.

Data Summary: Base Comparison

The choice of base dictates the reaction pathway and side-product profile.

| Base / Catalyst | Mechanism Role | Pros | Cons |

| Deprotonates Nucleoside (Alkoxide formation) | High reactivity; effective for sterically hindered alcohols. | Incompatible with base-sensitive groups; requires strict anhydrous conditions. | |

| N-Methylimidazole (NMI) | Nucleophilic Catalyst (Forms P-Imidazolium) | Milder conditions; preserves acid/base sensitive groups. | Slower reaction rates for secondary alcohols; requires excess reagent. |

| LiHMDS | Strong Non-nucleophilic Base | Irreversible deprotonation; very clean for specific substrates. | Can cause epimerization of chiral centers in the sugar moiety. |

Part 4: Troubleshooting & Scientific Integrity

Self-Validating the System

To ensure the protocol is working before committing valuable starting material:

-

31P NMR Monitoring: The starting phosphorochloridate typically appears around

7–10 ppm (doublet if diastereomeric). The product phosphoramidate shifts upfield to -

TLC Staining: Phosphoramidates often stain poorly with UV but react vigorously with Hanessian’s Stain (molybdate), turning blue upon heating.

Common Failure Modes

-

Hydrolysis: Presence of broad peak at ~0 ppm in 31P NMR.

-

Fix: Re-dry THF over molecular sieves; ensure Argon line is positive pressure.

-

-

N-Phosphorylation: Reaction occurs on the nucleobase amine instead of the sugar hydroxyl.

-

Fix: Protect exocyclic amines (e.g., Benzoyl protection) or use

-BuMgCl (favors O-alkylation due to Hard-Soft Acid-Base matching).

-

References

-

McGuigan, C., et al. (2006). "Phosphoramidate ProTides of the anticancer agent gemcitabine: Synthesis and in vitro evaluation." Journal of Medicinal Chemistry. Link

-

Mehellou, Y., & Rattan, H. S. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link

-

Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link

-

Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry. Link

-

Knaggs, M. H., et al. (2000). "Mechanism of hydrolysis of phosphorochloridates." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

- 1. scispace.com [scispace.com]

- 2. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2'-Deoxypseudoisocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 371. The mechanism of hydrolysis of phosphonochloridates and related compounds. Part I. The effect of substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SN2 Reaction Mechanism [chemistrysteps.com]

- 14. 703. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: Bis(2-chlorophenyl) phosphorochloridate as a Phosphorylating Agent

Executive Summary

Bis(2-chlorophenyl) phosphorochloridate (BCPP) is a specialized pentavalent phosphorus [P(V)] reagent used primarily for the efficient phosphorylation of nucleosides, carbohydrates, and bioactive scaffolds. Unlike modern phosphoramidite [P(III)] chemistry, which relies on oxidation after coupling, BCPP operates via the phosphotriester method , delivering a pre-oxidized phosphate center protected by two electron-withdrawing 2-chlorophenyl groups.

This guide details the mechanistic advantages of BCPP over diphenyl phosphorochloridate, specifically its enhanced electrophilicity and the lability of its protecting groups under specific oximate-mediated deprotection conditions. It serves as a blueprint for researchers requiring direct, stable phosphate introduction without the instability of P(III) intermediates.

Part 1: Chemical Profile & Mechanistic Basis

Structural Properties

The reagent consists of a central phosphoryl chloride core substituted with two ortho-chlorophenoxy groups. The ortho-chlorine atoms are critical: they exert a strong inductive electron-withdrawing effect (-I), making the phosphorus center significantly more electrophilic than its non-chlorinated counterpart, diphenyl phosphorochloridate.

| Property | Data |

| IUPAC Name | Bis(2-chlorophenyl) phosphorochloridate |

| CAS Number | 17776-78-2 |

| Molecular Formula | C₁₂H₈Cl₃O₃P |

| Molecular Weight | 337.52 g/mol |

| Appearance | Viscous colorless to pale yellow liquid |

| Solubility | Soluble in CH₂Cl₂, Pyridine, THF; hydrolyzes in water |

| Storage | Moisture sensitive; Store at 2–8°C under Argon/Nitrogen |

Mechanism of Action: The Phosphotriester Approach

The phosphorylation proceeds via a nucleophilic acyl substitution (Sɴ2@P).

-

Activation: The nucleoside hydroxyl group (5'-OH) attacks the phosphorus center.

-

Displacement: The chloride ion is displaced as a good leaving group.

-

Triester Formation: A stable bis(2-chlorophenyl) phosphate triester is formed.

-

Deprotection: The 2-chlorophenyl groups are removed to yield the free phosphate.

Why 2-Chlorophenyl?

-

Enhanced Coupling: The electron-withdrawing Cl atoms destabilize the P-Cl bond and increase the positive character of the Phosphorus, accelerating the attack by the nucleoside hydroxyl.

-

Facilitated Deprotection: The ortho-chloro substitution stabilizes the phenoxide leaving group (lower pKa of 2-chlorophenol vs. phenol), allowing deprotection under milder conditions than unsubstituted phenyl esters.

Part 2: Experimental Protocol

Synthesis of Nucleoside 5'-Bis(2-chlorophenyl) Phosphate

This protocol describes the phosphorylation of a protected nucleoside (e.g., 3'-O-acetylthymidine).

Reagents:

-

Substrate: 3'-protected nucleoside (1.0 eq)

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.5 – 2.0 eq)

-

Solvent: Anhydrous Pyridine (0.1 M concentration)

-

Catalyst: 1-Methylimidazole (optional, accelerates reaction)

Workflow:

-

Drying: Co-evaporate the nucleoside substrate with anhydrous pyridine (3x) to remove trace water.

-

Dissolution: Dissolve the residue in anhydrous pyridine under an argon atmosphere.

-

Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe at 0°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the triester is usually less polar than the starting nucleoside).

-

Quenching: Add a small volume of water (0.5 mL) to hydrolyze excess reagent.

-

Extraction: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Isolate the triester intermediate via silica gel flash chromatography.

Deprotection: The Oximate Method

Removal of the aryl protecting groups is the critical step. Hydrolysis with simple base (NaOH) is often too harsh and can damage the nucleoside sugar. The standard method uses the Reese Reagent (syn-pyridine-2-carboxaldoximate).

Reagents:

-

syn-Pyridine-2-carboxaldoxime (10 eq)

-

N,N,N',N'-Tetramethylguanidine (TMG) (10 eq)

-

Solvent: Dioxane/Water (1:1)

Workflow:

-

Dissolve the purified triester in Dioxane/Water.

-

Add syn-Pyridine-2-carboxaldoxime and TMG.

-

Stir at room temperature for 4–12 hours.

-

Mechanism: The oximate anion acts as a potent alpha-nucleophile, attacking the phosphorus and displacing the 2-chlorophenoxide. The resulting intermediate breaks down to release the free phosphate.

-

-

Concentrate the mixture under reduced pressure.

-

Purify the free nucleotide (mono- or diester) using ion-exchange chromatography (DEAE-Sephadex) or reverse-phase HPLC.

Part 3: Visualization of Reaction Pathway

The following diagram illustrates the conversion of a nucleoside to its monophosphate using BCPP, highlighting the critical deprotection pathway.

Caption: Pathway for converting a nucleoside to a monophosphate via the Bis(2-chlorophenyl) phosphotriester intermediate, utilizing oximate-mediated deprotection.

Part 4: Comparative Analysis

The choice between Bis(2-chlorophenyl) phosphorochloridate (BCPP) and Diphenyl phosphorochloridate (DPCP) is driven by reactivity and deprotection requirements.

| Feature | Bis(2-chlorophenyl) Phosphorochloridate (BCPP) | Diphenyl Phosphorochloridate (DPCP) |

| Electrophilicity | High (Activated by Cl atoms) | Moderate |

| Coupling Speed | Fast (1–4 hours) | Slower (May require overnight) |

| Leaving Group pKa | ~8.5 (2-Chlorophenol) | ~10.0 (Phenol) |

| Deprotection | Facile with Oximate/TMG; milder conditions. | Difficult; requires harsher basic conditions or catalytic hydrogenation. |

| Steric Bulk | Higher (Ortho-substitution) | Lower |

| Primary Use | Synthesis of sensitive nucleotides; terminal phosphorylation. | General phosphate ester synthesis where stability is prioritized over ease of removal. |

Scientist's Note: Use BCPP when your substrate contains base-sensitive moieties (like certain modified nucleobases or protecting groups) that cannot withstand the harsh NaOH/NH₄OH treatment required for unsubstituted phenyl esters.

Part 5: Safety & Handling

-

Toxicity: Like many organophosphates, BCPP is a potential acetylcholinesterase inhibitor. Handle in a fume hood with full PPE (gloves, goggles, lab coat).

-

Corrosivity: The reagent releases HCl upon hydrolysis or reaction. Ensure pyridine or a scavenger base is present.

-

Moisture Sensitivity: Strictly anhydrous conditions are required. The reagent degrades rapidly to the acid form if exposed to atmospheric moisture, rendering it ineffective.

References

-

Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.

-

Oilman, G. T., & Reese, C. B. (2002). "2-Chlorophenyl Phosphorochloridate in Nucleotide Synthesis." Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem. (2025).[1] "Bis(2-chlorophenyl) phosphorochloridate Compound Summary." National Center for Biotechnology Information.

-

Khwaja, T. A., & Reese, C. B. (1966). "A Convenient Synthesis of Nucleoside 5'-Phosphates." Journal of the American Chemical Society, 88(14), 3446-3447.

Sources

Thermodynamic Properties of Chlorophenyl Phosphate Derivatives

The following technical guide is structured to provide a rigorous thermodynamic analysis of chlorophenyl phosphate derivatives, synthesizing empirical data with theoretical frameworks.

A Technical Guide for Drug Development & Organophosphorus Chemistry

Executive Summary

Chlorophenyl phosphate derivatives—specifically mono-, di-, and tris(4-chlorophenyl) phosphates—occupy a critical niche in medicinal chemistry as prodrug scaffolds and enzyme inhibitors. While thermodynamically unstable relative to their hydrolysis products (exergonic decomposition), they exhibit remarkable kinetic stability under physiological conditions. This guide provides the thermodynamic parameters governing their stability, solubility, and reactivity, offering a derived dataset based on Hammett linear free-energy relationships (LFER) to bridge gaps in direct experimental literature.

Thermodynamic Fundamentals

To manipulate these derivatives effectively, one must distinguish between their ground state thermodynamics (solubility, stability) and transition state thermodynamics (reactivity).

The Phosphate Paradox

Phosphate esters are often termed "high-energy" bonds, but this is a misnomer.

-

Thermodynamic Instability: The hydrolysis reaction is spontaneous (

). The equilibrium lies heavily toward the hydrolysis products (alcohol + inorganic phosphate) due to resonance stabilization of the phosphate anion and solvation effects. -

Kinetic Stability: The repulsion between the nucleophile (water/hydroxide) and the negatively charged phosphate oxygens creates a high activation energy barrier (

), preventing spontaneous decomposition.

Key Parameters

| Parameter | Symbol | Significance in Drug Design |

| Gibbs Free Energy of Hydrolysis | Determines the maximum work/energy release; drives the equilibrium position. | |

| Enthalpy of Activation | Reflects the bond-breaking energy penalty; temperature sensitivity. | |

| Entropy of Activation | Indicates the mechanism (associative vs. dissociative) and solvent ordering in the transition state. | |

| Partition Coefficient | Predicts membrane permeability and hydrophobic binding affinity. |

Comparative Thermodynamic Data

Direct calorimetric data for chlorophenyl phosphates is often extrapolated from nitrophenyl analogues. Using Hammett Linear Free-Energy Relationships (LFER), we can derive high-confidence estimates for 4-chlorophenyl phosphate (4-CPP) based on the well-characterized 4-nitrophenyl phosphate (4-NPP).

Derived Activation Parameters (Alkaline Hydrolysis)

Basis: The hydrolysis rate (

-

Reaction Constant (

): +1.2 (Sensitivity to electron withdrawal). -

Substituent Constant (

): 4-Cl (+0.23) vs. 4-NO -

Leaving Group

: 4-Chlorophenol (9.41) vs. 4-Nitrophenol (7.14).

Table 1: Thermodynamic Activation Parameters (25°C, pH 10)

| Derivative | Relative Rate ( | ||||

| 4-Nitrophenyl Phosphate | +0.78 | 100 (Ref) | 98.5 | -45 | 112.0 |

| 4-Chlorophenyl Phosphate | +0.23 | ~22 | 104.2 | -52 | 119.7 |

| Phenyl Phosphate | 0.00 | ~8 | 108.0 | -55 | 124.4 |

Note: The higher

Physicochemical Properties

Table 2: Ground State Properties of Tris(4-chlorophenyl) Phosphate

| Property | Value | Source/Method |

| Molecular Weight | 429.62 g/mol | Calculated |

| LogP (Octanol/Water) | 5.8 ± 0.3 | Computed (XLogP3) |

| Water Solubility | < 0.1 mg/L | Experimental (Low polarity) |

| Melting Point | 112 - 114°C | DSC Analysis |

| 28.5 kJ/mol | DSC Analysis |

Mechanistic Visualization

Understanding the hydrolysis pathway is essential for interpreting

Figure 1: Associative hydrolysis pathway typical for aryl phosphates in alkaline media. The formation of the ordered transition state explains the negative entropy of activation (

Experimental Methodologies

To validate these properties in your specific matrix, use the following self-validating protocols.

Protocol A: Determination of Hydrolysis Kinetics (UV-Vis)

Objective: Measure

-

Preparation:

-

Prepare a 10 mM stock of 4-chlorophenyl phosphate in acetonitrile.

-

Prepare 0.1 M Glycine-NaOH buffer at pH 10.0.

-

-

Execution (Isothermal Runs):

-

Pre-heat buffer to 30°C, 40°C, 50°C, and 60°C in a Peltier-controlled UV-Vis spectrophotometer.

-

Inject substrate (final conc: 50

M) to maintain pseudo-first-order conditions. -

Monitor Absorbance at

(298 nm for 4-chlorophenolate) for 3-4 half-lives.

-

-

Data Analysis:

-

Plot

vs. time to obtain -

Arrhenius Plot: Plot

vs. -

Eyring Plot: Plot

vs.-

Slope =

-

Intercept =

-

-

Protocol B: Isothermal Titration Calorimetry (ITC) for Enzyme Binding

Objective: Measure

-

Setup:

-

Cell: Phosphatase enzyme (20

M) in HEPES buffer. -

Syringe: 4-Chlorophenyl phosphate (200

M) in same buffer.

-

-

Titration:

-

Perform 20 injections of 2

L each at 25°C. -

Critical Control: Perform a "buffer-into-buffer" titration to subtract heat of dilution.

-

-

Self-Validation:

-

Ensure the molar ratio (N) approaches 1.0 (if 1:1 binding).

-

If

is near zero, the binding is entropy-driven (hydrophobic effect of the chlorophenyl ring).

-

Figure 2: ITC workflow for determining thermodynamic binding parameters. The "N-value" check is the primary self-validation step.

References

-

Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters.[1][2][3] Monoester Hydrolysis.[3][4][5] Journal of the American Chemical Society. Link

-

Guthrie, J. P. (1977). Free energies of hydrolysis of phosphate esters.[2] Journal of the American Chemical Society. Link

-

Herschlag, D., & Jencks, W. P. (1989). The effect of magnesium ions on the hydrolysis of phosphate diesters. Journal of the American Chemical Society. Link

-

PubChem. (2025).[6] Tris(4-chlorophenyl) phosphate - Compound Summary.[6][7] National Library of Medicine. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

Sources

- 1. p2infohouse.org [p2infohouse.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. researchgate.net [researchgate.net]

- 5. Associative versus dissociative mechanisms of phosphate monoester hydrolysis: on the interpretation of activation entropies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris(4-chlorophenyl) phosphate | C18H12Cl3O4P | CID 77474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tris(4-chlorophenyl) phosphate [stenutz.eu]

Technical Guide: Bis(2-chlorophenyl) Phosphorochloridate in Phosphate Ester Synthesis

[1]

Executive Summary

Bis(2-chlorophenyl) phosphorochloridate is a specialized phosphorylating agent used primarily in the synthesis of phosphate triesters, nucleotides, and organophosphate prodrugs. Distinguished by its two electron-withdrawing 2-chlorophenyl substituents, this reagent offers a unique balance of electrophilicity and stability compared to its non-chlorinated analog (diphenyl phosphorochloridate).[] Its primary utility lies in the phosphotriester method of oligonucleotide synthesis and the preparation of "masked" phosphate prodrugs, where the 2-chlorophenyl groups serve as lipophilic, orthogonal protecting groups that can be removed under specific nucleophilic conditions (e.g., oximate treatment).

Chemical Profile & Reactivity[1][2][3][4]

-

IUPAC Name: Bis(2-chlorophenyl) phosphorochloridate[][2]

-

CAS Number: 17776-78-2[][2]

-

Molecular Formula: C₁₂H₈Cl₃O₃P[][2]

-

Molecular Weight: 337.52 g/mol []

-

Appearance: Viscous colorless to pale yellow liquid.

-

Solubility: Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and pyridine; hydrolyzes rapidly in water.

Mechanistic Advantage

The presence of the chlorine atom at the ortho position of the phenyl rings exerts a steric and electronic influence:

-

Enhanced Electrophilicity: The electron-withdrawing nature of the o-chloro substituents makes the central phosphorus atom more susceptible to nucleophilic attack by alcohols or amines compared to simple diphenyl derivatives.

-

Orthogonal Deprotection: The 2-chlorophenyl group is sufficiently stable against mild acids and bases but is selectively cleaved by oximate nucleophiles (e.g., syn-2-nitrobenzaldoxime), allowing for the controlled release of the free phosphate monoester.[]

Core Applications

A. Synthesis of Nucleoside Phosphate Triesters

This is the standard application. The reagent reacts with the 5'-hydroxyl group of a nucleoside (with the 3'-OH protected) to form a neutral phosphate triester. This intermediate is lipophilic, allowing for easy purification by silica gel chromatography—a significant advantage over ionic phosphate monoesters.

B. Phosphate Protecting Group Strategy

In complex organic synthesis, the bis(2-chlorophenyl) moiety acts as a "mask" for the phosphate group. It prevents side reactions at the phosphorus center during subsequent steps (e.g., peptide coupling or glycosylation) and is removed at the final stage to reveal the biologically active phosphate.

C. Activation of Carboxylic Acids

Like other phosphorochloridates, it can be used to activate carboxylic acids to form mixed anhydrides, facilitating amide bond formation in difficult peptide couplings, though this is less common than its use in phosphorylation.

Experimental Protocol: 5'-Phosphorylation of Thymidine

This protocol describes the synthesis of a 5'-protected thymidine phosphate triester, a critical intermediate in nucleotide synthesis.[]

Phase 1: Materials & Setup

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 equiv).[]

-

Substrate: 3'-O-Acetylthymidine (1.0 equiv) [Dried in vacuo over P₂O₅].

-

Solvent: Anhydrous Pyridine (0.2 M concentration relative to substrate).

-

Catalyst: N-Methylimidazole (NMI) or DMAP (0.1 equiv) can accelerate the reaction but pyridine alone is often sufficient.

-

Atmosphere: Dry Nitrogen or Argon.

Phase 2: Reaction Workflow

-

Dissolution: Dissolve 3'-O-Acetylthymidine in anhydrous pyridine in a flame-dried round-bottom flask under inert atmosphere.

-

Addition: Cool the solution to 0°C in an ice bath. Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe to control the exotherm.

-

Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis to phosphoric acid derivatives).

-

-

Quenching: Add a small volume of water (0.5 mL) to hydrolyze any excess phosphorochloridate. Stir for 10 minutes.

Phase 3: Workup & Purification

-

Extraction: Dilute with DCM and wash sequentially with:

-

Cold 1M HCl (to remove pyridine).

-

Saturated NaHCO₃ (to neutralize acid traces).

-

Brine.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of MeOH in DCM (0% → 5%).

-

Target Product: 3'-O-Acetylthymidine-5'-bis(2-chlorophenyl) phosphate.[]

-

Phase 4: Self-Validating Analytical System

Trustworthiness in chemical synthesis relies on verifying the transformation at the molecular level.

| Analytical Method | Observation (Expected) | Mechanistic Interpretation |

| TLC (Silica) | R_f of product > R_f of substrate | Conversion of polar -OH to lipophilic triester. |

| Single peak at | Disappearance of reagent peak ( | |

| Downfield shift of 5'-H protons | Deshielding effect of the adjacent phosphate group confirms regioselective phosphorylation at 5'-position. |

Mechanism of Action

The following diagram illustrates the nucleophilic substitution mechanism. The pyridine acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.

Caption: S_N2(P) mechanism showing nucleophilic attack of the alcohol on the phosphorus center followed by chloride expulsion.

Deprotection Strategy (The "Why")

The utility of this reagent is defined by the removability of the 2-chlorophenyl groups. Unlike simple alkyl esters (removed by acid/base), these aryl esters require oximate nucleophiles .

Protocol for Deprotection (to Monoester):

-

Dissolve the triester in Dioxane/Water (4:1).

-

Add syn-2-nitrobenzaldoxime (4 equiv) and N,N,N',N'-tetramethylguanidine (TMG) (4 equiv).

-

Stir at room temperature for 12–24 hours.

-

Mechanism: The oximate ion attacks the phosphorus, displacing the 2-chlorophenoxide (a good leaving group due to the electron-withdrawing Cl). The resulting oxime-phosphate intermediate is unstable and hydrolyzes to the free phosphate.

Safety & Handling

-

Corrosivity: The reagent releases HCl upon contact with moisture. Handle only in a fume hood with gloves and eye protection.

-

Moisture Sensitivity: Store under inert gas at 2–8°C. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and should be redistilled or discarded.

-

Toxicity: Organophosphorus compounds can exhibit neurotoxicity. Avoid inhalation and skin contact.[3]

References

-

Reese, C. B. (1978). The Phosphotriester Approach to Oligonucleotide Synthesis. Tetrahedron. Link

-

Ohtsuka, E., et al. (1982). Studies on transfer RNA and related compounds. Synthesis of the 5'-terminal block of E. coli formylmethionine tRNA. Chemical and Pharmaceutical Bulletin. Link

-

PubChem. (2025).[2] Bis(2-chlorophenyl) phosphorochloridate - Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2024).[] Product Specification: Bis(2-chlorophenyl) phosphorochloridate. Link

-

Eckstein, F. (1985). Nucleoside Phosphorothioates. Annual Review of Biochemistry. (Context on phosphate modifications). Link

Technical Comparative Analysis: Bis(2-chlorophenyl) Phosphorochloridate vs. Phosphorochloridic Acid

The following technical guide details the structural, chemical, and functional differences between Bis(2-chlorophenyl) phosphorochloridate and its parent structure, Phosphorochloridic acid .

Executive Summary

In the context of drug development and organic synthesis, the distinction between Bis(2-chlorophenyl) phosphorochloridate (BCPC) and Phosphorochloridic acid is the difference between a highly specialized, tunable reagent and a transient, unstable parent structure.

-

Bis(2-chlorophenyl) phosphorochloridate is a stable, isolable diester used extensively as a phosphorylating agent in nucleotide chemistry (e.g., the triester method). Its bulky, electron-withdrawing 2-chlorophenyl groups activate the phosphorus center while preventing side reactions common with simpler alkyl esters.

-

Phosphorochloridic acid (

) is the theoretical parent compound. It is chemically unstable, highly hygroscopic, and prone to rapid self-hydrolysis or polymerization. It does not exist as a practical shelf reagent; rather, it serves as the nomenclature root for the class of stable esters like BCPC.

This guide analyzes the mechanistic advantages of BCPC, provides a validated protocol for its use, and contrasts its properties with the parent acid class.

Structural & Chemical Divergence

The core difference lies in the substitution of the hydroxyl groups. The "acid" functionality in the parent structure is replaced by "masking" ester groups in the reagent, altering both reactivity and solubility.

Comparative Data Matrix

| Feature | Bis(2-chlorophenyl) Phosphorochloridate | Phosphorochloridic Acid (Parent) |

| Formula | ||

| Structure | ||

| CAS Number | 17776-78-2 | 13779-41-4 (General/Unstable) |

| Physical State | Viscous liquid or low-melting solid | Unstable liquid (Transient) |

| Solubility | Soluble in organic solvents (DCM, Pyridine) | Water soluble (Hydrolyzes instantly) |

| Reactivity | Controlled electrophile (Selectivity via sterics) | Uncontrolled, aggressive electrophile |

| Function | Reagent for Phosphate Triester Synthesis | Nomenclature root / Degradation product |

| Stability | Stable under | Decomposes rapidly to |

Mechanistic Insight: The "2-Chlorophenyl" Advantage

The 2-chlorophenyl groups in BCPC are not merely protecting groups; they are tuning elements .

-

Electronic Activation: The chlorine atom on the phenyl ring is electron-withdrawing (inductive effect). This pulls electron density away from the phosphorus center, making the P-Cl bond more electrophilic and reactive toward nucleophiles (like the 5'-OH of a nucleoside) compared to a standard diphenyl ester.

-

Steric Shielding: The ortho-chloro substitution provides steric bulk, which suppresses the formation of symmetrical pyrophosphates—a common side reaction when using less hindered reagents like diphenyl phosphorochloridate.

Mechanistic Implications in Synthesis

To understand why BCPC is the industry standard for specific phosphorylations, we must visualize the reaction pathway. The parent acid cannot perform this function because its free hydroxyl groups would compete as nucleophiles (self-reaction) or fail to protect the intermediate.

Visualization: The Phosphate Triester Strategy

The following diagram illustrates how BCPC acts as a "scaffold" to link two nucleosides or attach a phosphate group, a process impossible with the parent acid.

Figure 1: Reaction pathway comparison. BCPC facilitates controlled coupling, whereas the parent acid undergoes self-destruction.

Validated Protocol: Phosphorylation using BCPC

Context: This protocol describes the synthesis of a 5'-phosphorylated nucleoside. This is a standard workflow in medicinal chemistry for creating nucleotide prodrugs.

Reagents & Equipment[3][4]

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (stored under Argon).

-

Solvent: Anhydrous Pyridine (Critical: Moisture induces hydrolysis to the unreactive phosphate diester).

-

Nucleophile: Protected Nucleoside (e.g., 3'-O-acetyl-thymidine).

-

Quenching: Sodium Bicarbonate (

).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 50 mL round-bottom flask. Flush with Argon.

-

Dissolve

of protected nucleoside in anhydrous pyridine ( -

Cool the solution to

in an ice bath.

-

-

Activation (The Critical Step):

-

Add

of Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe. -

Why? The dropwise addition prevents localized concentration spikes that could lead to double-phosphorylation.

-

Observation: The solution may turn slightly yellow. A white precipitate (Pyridinium hydrochloride) will form.

-

-

Reaction Monitoring:

-

Stir at

for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -

TLC Check: Use

. The starting material (nucleoside) should disappear. The product (triester) will be less polar.

-

-

Workup & Hydrolysis:

-

Add

of water to quench the excess phosphorochloridate. -

Mechanism: The excess BCPC hydrolyzes to Bis(2-chlorophenyl) phosphate, which is easily removed during extraction.

-

Partition between

and

-

-

Deprotection (Optional):

-

To reveal the free phosphate monoester, the 2-chlorophenyl groups are typically removed using syn-pyridine-2-aldoximate (tetramethylguanidinium salt) in dioxane/water.

-

Safety & Stability Architecture

Understanding the degradation of these compounds is vital for safety and yield.

Stability Decision Tree

Use this logic flow to determine if your reagent is still viable.

Figure 2: Rapid quality control decision tree for Bis(2-chlorophenyl) phosphorochloridate.

Handling Precautions[3][5][6][7][8]

-

Corrosivity: Both the reagent and the parent acid release Hydrogen Chloride (HCl) gas upon contact with moisture. Always handle in a fume hood.

-

Enzyme Inhibition: Phosphorochloridates are potent inhibitors of acetylcholinesterase (similar to nerve agents). Double-gloving (Nitrile) is mandatory.

-

Storage: Store BCPC at

under inert gas. If the liquid turns viscous or opaque, it has likely hydrolyzed to Bis(2-chlorophenyl) phosphate and should be discarded.

References

-

PubChem. (2025).[1] Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P.[1][2][3] National Library of Medicine. [Link]

- Reese, C. B. (1978). The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach. Tetrahedron.

-

Org. Synth. (1984).[4] Diphenyl Phosphorazidate.[4][5][6] Organic Syntheses, Coll. Vol. 7, p.206. (Demonstrates the reactivity of phosphorochloridate precursors). [Link]

Sources

- 1. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Bis(2-chlorophenyl)phosphorochloridate (CAS 17776-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Phosphorochloridate - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Protocol for phosphorylation using Bis(2-chlorophenyl) phosphorochloridate

Application Note & Protocol: Phosphorylation via Bis(2-chlorophenyl) phosphorochloridate

Part 1: Executive Summary & Strategic Rationale

The Reagent: Bis(2-chlorophenyl) phosphorochloridate is a specialized phosphorylating agent designed for the introduction of a phosphate group protected by two lipophilic, electron-withdrawing aryl moieties. Unlike simple alkyl chlorophosphates, the 2-chlorophenyl esters formed are remarkably stable to acidic and mild basic conditions, allowing for extensive manipulation of the substrate (e.g., sugar modification in nucleosides) before the phosphate is unmasked.

Strategic Utility:

-

Orthogonal Protection: The bis(2-chlorophenyl) phosphate triester is stable during the removal of standard protecting groups like DMT (acid labile) or acetyl (base labile), provided the conditions are controlled.

-

Regioselective Deprotection: The "Reese Deprotection" strategy allows for the specific removal of the aryl groups using oximate nucleophiles, avoiding the harsh hydrolysis conditions required for ethyl or methyl esters.

-

Lipophilicity: The intermediate triesters are highly lipophilic, facilitating easy purification by standard silica gel flash chromatography.

Part 2: Mechanism of Action

The phosphorylation proceeds via a nucleophilic substitution at the phosphorus(V) center.

-

Activation: The electrophilic phosphorus atom is attacked by the target hydroxyl group (

). -

Substitution: Chloride is displaced as the leaving group. Pyridine or N-methylimidazole acts as a base to neutralize the HCl byproduct and catalyze the reaction.

-

Deprotection (The Critical Step): The 2-chlorophenyl groups are sterically hindered and electronically deactivated, making them resistant to simple hydrolysis. They are removed via a specific nucleophilic attack by an oximate ion (e.g., syn-pyridine-2-carboxaldoximate), which attacks the phosphorus, displacing the phenoxide. The resulting intermediate is unstable and breaks down to the phosphate monoester.

Caption: Workflow for phosphorylation and specific deprotection using oximate chemistry.

Part 3: Detailed Experimental Protocol

Phase A: Phosphorylation (Synthesis of Triester)

Reagents:

-

Substrate: Dry nucleoside or alcohol (1.0 equiv).

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 – 1.5 equiv).

-

Solvent: Anhydrous Pyridine (0.1 M concentration relative to substrate).

-

Catalyst (Optional): 1-Methylimidazole (NMI) can accelerate sluggish reactions.

Procedure:

-

Drying: Co-evaporate the substrate with anhydrous pyridine (

) to remove trace water. Resuspend in anhydrous pyridine under an inert atmosphere (Ar or -

Cooling: Cool the solution to

in an ice bath. -

Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.

-

Pro-Tip: If the reagent is dark or viscous, it may be partially hydrolyzed. Use fresh or distilled reagent for critical steps.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (the triester is usually faster-running than the starting material). -

Quench: Add a small volume of water (

) to hydrolyze excess phosphorochloridate. Stir for 10 minutes. -

Workup: Dilute with

, wash with saturated -

Purification: Flash chromatography on silica gel. Elute with a gradient of

in

Phase B: Deprotection (The Reese Method)

This step is unique to aryl phosphates and distinguishes this protocol from alkyl phosphate methods.

Reagents:

-

Oximate Reagent: syn-Pyridine-2-carboxaldoximate (also known as E-2-nitrobenzaldoxime in alternative protocols).

-

Base: 1,1,3,3-Tetramethylguanidine (TMG).

-

Solvent: Dioxane/Water (1:1) or Pyridine/Water.

Procedure:

-

Preparation: Dissolve the phosphate triester (from Phase A) in Dioxane/Water (1:1).

-

Reagent Addition: Add syn-pyridine-2-carboxaldoximate (10 equiv) and TMG (10 equiv).

-

Incubation: Stir at RT for 4–16 hours. The solution typically turns yellow/orange (color of the oximate/phenoxide).

-

Cleavage: This step removes the aryl groups. To finalize the hydrolysis to the monoester, add concentrated aqueous ammonia (30%) and stir for 4 hours at RT.

-

Purification: Evaporate solvents. The residue contains the product, free phenol, and oxime. Partition between water and

(wash the aqueous layer to remove organic byproducts). The product remains in the aqueous phase. -

Desalting: Apply the aqueous layer to a C18 Sep-Pak cartridge or use ion-exchange chromatography (DEAE-Sephadex) to isolate the pure phosphate monoester.

Part 4: Data & Troubleshooting

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in solvent | Re-dry pyridine; ensure glassware is oven-dried. |

| No Reaction | Steric hindrance | Add 1-Methylimidazole (NMI) as a nucleophilic catalyst. Heat to |

| Incomplete Deprotection | Old Oximate Reagent | Use fresh syn-pyridine-2-carboxaldoximate. Ensure TMG is not degraded. |

| Product in Organic Layer | pH too low during workup | Ensure the aqueous phase is basic (pH > 8) to keep the phosphate ionized. |

Table 2: Reagent Properties

| Property | Value | Note |

| Molecular Weight | 337.52 g/mol | |

| Appearance | Viscous liquid/Solid | Low melting point; often solidifies in the fridge. |

| Sensitivity | Moisture Sensitive | Hydrolyzes to phosphate diester/monoester if exposed to air. |

| Storage | Store under Argon/Nitrogen. |

Part 5: References

-

Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution.[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Chattopadhyaya, J. B., & Reese, C. B. (1979). A new method for the synthesis of phosphate triesters.[3] Tetrahedron Letters. Link

-

Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Journal of Organic Chemistry. (Context on phosphorylation reagents). Link

-

Thermo Fisher Scientific. Safety Data Sheet: 2-Chlorophenyl phosphorodichloridate. (For safety and handling data). Link

Sources

Synthesis of phosphate esters with Bis(2-chlorophenyl) phosphorochloridate

Application Note: Synthesis of Phosphate Esters with Bis(2-chlorophenyl) phosphorochloridate

Executive Summary

Bis(2-chlorophenyl) phosphorochloridate (BCPP) is a specialized phosphorylating agent widely utilized in the synthesis of nucleotides, phospholipids, and phosphate prodrugs. Unlike simple alkyl phosphorochloridates, BCPP introduces two lipophilic, electron-withdrawing 2-chlorophenyl groups that serve a dual purpose: they activate the phosphorus center for initial coupling while acting as robust protecting groups that suppress side reactions during subsequent synthetic steps.

This guide details the protocol for synthesizing phosphate triesters using BCPP and, crucially, provides the industry-standard "Reese" protocol for the orthogonal removal of the 2-chlorophenyl groups using oximate nucleophiles.

Reagent Profile & Chemical Logic

| Property | Specification |

| Chemical Name | Bis(2-chlorophenyl) phosphorochloridate |

| CAS Number | 17776-78-2 |

| Molecular Formula | C₁₂H₈Cl₃O₃P |

| Molecular Weight | 337.52 g/mol |

| Appearance | Viscous liquid or low-melting solid |

| Key Feature | Orthogonal Stability: The 2-chlorophenyl ester is stable to mild acids (required for DMT removal in nucleotides) and mild bases, but is rapidly cleaved by specific alpha-nucleophiles (oximates). |

Mechanistic Advantage: The ortho-chloro substituents exert a steric and electronic effect. Electronically, they make the phosphorus more electrophilic than a simple diphenyl ester, accelerating the initial coupling. Sterically, they protect the formed triester from unwanted nucleophilic attack until the specific deprotection conditions are applied.

Experimental Workflow: The Phosphotriester Route

The following workflow describes the phosphorylation of a nucleoside (5'-OH) to yield a 5'-monophosphate, utilizing BCPP.

Phase A: Coupling (Phosphorylation)

Reagents:

-

Substrate: Nucleoside (protected at 3'-OH and base exocyclic amines if necessary).

-

Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 – 1.5 equivalents).

-

Solvent: Anhydrous Pyridine (or DCM/Pyridine 4:1 mixture).

-

Catalyst: 1-Methylimidazole (NMI) (Optional, accelerates reaction).

Protocol:

-

Drying: Co-evaporate the nucleoside substrate with anhydrous pyridine (

) to remove trace water. -

Activation: Dissolve the substrate in anhydrous pyridine (0.1 M concentration).

-

Addition: Cool the solution to 0°C under Argon atmosphere. Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.

-

Note: If the reagent is solid, dissolve in a minimal amount of dry DCM before addition.

-

-

Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or

P NMR. The starting material (P-Cl) signal (

-

-

Quench: Add water (5 eq.) to hydrolyze any excess phosphorochloridate. Stir for 15 minutes.

-

Workup: Dilute with DCM, wash with saturated NaHCO

and brine. Dry over Na

Phase B: Orthogonal Deprotection (The Oximate Method)

This is the critical step. Standard hydrolysis (NaOH/NH

Reagents:

-

Nucleophile: syn-Pyridine-2-aldoxime (PAO) or

-2-Nitrobenzaldoxime. -

Base: 1,1,3,3-Tetramethylguanidine (TMG).

-

Solvent: Dioxane/Water (1:1) or Pyridine/Water.

Protocol:

-

Preparation: Dissolve the purified phosphate triester in Dioxane/Water (1:1).

-

Reagent Mix: Add syn-Pyridine-2-aldoxime (10 eq.) and TMG (10 eq.).

-

Mechanistic Insight: TMG deprotonates the aldoxime (pKa ~10), generating the highly nucleophilic oximate anion.

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Observation: The solution may turn yellow/orange (color of the released nitrophenolate if nitrobenzaldoxime is used, or complexation with PAO).

-

-

Cleavage Mechanism: The oximate attacks the phosphorus, displacing the 2-chlorophenolate. The resulting unstable intermediate hydrolyzes to the phosphate diester/monoester.

-

Purification: Evaporate solvents. The residue is typically purified via ion-exchange chromatography (DEAE-Sephadex) or Reverse Phase HPLC to separate the target phosphate from the liberated 2-chlorophenol and excess aldoxime.

Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the chloridate to the protected triester, and finally the oximate-mediated deprotection.

Figure 1: The reaction proceeds via nucleophilic attack of the alcohol on the P-Cl bond, followed by specific cleavage of the aryl esters by the oximate nucleophile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Moisture in pyridine or substrate. | Dry pyridine over KOH pellets or molecular sieves (4Å). Co-evaporate substrate 3x with dry pyridine. |

| Incomplete Deprotection | Steric hindrance or old TMG. | Increase temperature to 50°C. Ensure TMG is fresh and stored under inert gas. Switch to E-2-nitrobenzaldoxime for higher reactivity. |

| Product Hydrolysis (Diester) | Accidental acid exposure. | The 2-chlorophenyl group is acid-stable, but the final monoester is sensitive. Buffer HPLC mobile phases (e.g., TEAB buffer). |

| "Sticky" Impurities | Retention of Aldoxime. | Aldoximes can be lipophilic. Use an ether wash on the aqueous crude phase before HPLC to remove excess aldoxime and chlorophenols. |

References

-

Reese, C. B., et al. "The protection of phosphate esters in oligonucleotide synthesis."[1] Tetrahedron Letters, vol. 19, no. 26, 1978, pp. 2261-2264.

- Seminal paper establishing the use of aryl esters and oxim

- Reese, C. B., & Zard, L. "Some observations on the preparation of bis(2-chlorophenyl) phosphorochloridate." Journal of the Chemical Society, Perkin Transactions 1, 1984.

-

Ohtsuka, E., et al. "Studies on transfer ribonucleic acids and related compounds. IX. Ribooligonucleotide synthesis using 2-chlorophenyl phosphate." Nucleic Acids Research, vol. 10, no. 21, 1982.

- Applic

- Current Protocols in Nucleic Acid Chemistry. "Deprotection of Phosphotriesters." Wiley Online Library.

Sources

Application Note: High-Efficiency Nucleotide Synthesis via Bis(2-chlorophenyl) Phosphorochloridate

Topic: Bis(2-chlorophenyl) phosphorochloridate reaction conditions for nucleotide synthesis Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Nucleoside Chemists, Process Development Scientists

Executive Summary

While the phosphoramidite method dominates solid-phase oligonucleotide synthesis, the phosphotriester method using Bis(2-chlorophenyl) phosphorochloridate (BCPC) remains a powerful tool for solution-phase synthesis, particularly for scaling up nucleotide analogues, preparing dimer blocks, or phosphorylating sterically hindered nucleosides.

This guide details the optimized reaction conditions for using BCPC to introduce phosphate diester and triester moieties. Unlike the highly reactive (and unstable) phosphoramidites, BCPC forms robust triester intermediates that can be purified by silica gel chromatography before deprotection, offering a distinct advantage in purity control for complex substrates.

Mechanistic Principles & Chemistry

The reaction relies on the activation of the phosphorochloridate by a nucleophilic catalyst (typically 1-methylimidazole or 1,2,4-triazole) to form a reactive phosphorylium species. This species attacks the nucleoside hydroxyl group (usually 5'-OH or 3'-OH).

Key Advantages of BCPC:

-

Orthogonality: The 2-chlorophenyl protecting group is stable to mild acids (used for DMT removal) and standard ammonolytic conditions (used for base deprotection), allowing for unique deprotection strategies.

-

Stability: The resulting phosphate triester is stable enough for standard column chromatography.

-

Tunability: The electron-withdrawing chlorine atoms increase the electrophilicity of the phosphorus center compared to diphenyl phosphorochloridate, enhancing coupling efficiency.

Reaction Pathway Diagram[1]

Caption: Mechanistic pathway from activation of BCPC to the final deprotected nucleotide diester.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Pyridine | Acts as both solvent and acid scavenger (neutralizing HCl). Must be dried over CaH₂ or molecular sieves (<50 ppm water). |

| Catalyst | 1-Methylimidazole (1-MeIm) | Significantly accelerates the reaction (nucleophilic catalysis) compared to pyridine alone. |

| Stoichiometry | 1.2 – 1.5 equivalents BCPC | Slight excess ensures complete consumption of the valuable nucleoside starting material. |

| Temperature | 0°C to Room Temp (25°C) | Initial addition at 0°C prevents exotherms and side reactions (e.g., 3'-5' cyclic phosphate formation). |

| Atmosphere | Argon or Nitrogen | The reagent hydrolyzes rapidly in moist air. |

Detailed Protocol: 5'-Phosphorylation of a Nucleoside

Objective: Synthesis of 5'-O-[bis(2-chlorophenyl)phosphoryl]-2'-deoxythymidine followed by deprotection to the monophosphate.

Phase 1: Phosphorylation (Triester Formation)

-

Preparation of Reagents:

-

Dry the nucleoside (1.0 mmol) by co-evaporation with anhydrous pyridine (3 x 10 mL).

-

Resuspend the nucleoside in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask under Argon.

-

-

Activation & Coupling:

-

Cool the solution to 0°C in an ice bath.

-

Add 1-Methylimidazole (2.0 mmol, 2.0 equiv) via syringe.

-

Dropwise add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, 1.2 equiv) over 5 minutes. Note: The solution may turn slightly yellow.

-

-

Reaction:

-

Allow the reaction to warm to room temperature naturally.

-

Stir for 1–2 hours. Monitor by TLC (DCM:MeOH 9:1). The product (triester) will have a higher R_f than the starting nucleoside.

-

-

Quench & Workup:

-

Add water (1 mL) to quench excess reagent. Stir for 10 minutes.

-

Dilute with Dichloromethane (DCM, 50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) followed by brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

-

Phase 2: Deprotection (Removal of 2-Chlorophenyl Groups)

The 2-chlorophenyl group is too stable for standard ammonia deprotection. It requires a specific nucleophilic attack by an oximate ion.

-

Reagent Setup:

-

Prepare a solution of syn-pyridine-2-carboxaldoxime (4.0 equiv per phosphate group) and 1,1,3,3-tetramethylguanidine (TMG) (4.0 equiv) in Dioxane/Water (1:1 v/v).

-

-

Reaction:

-

Dissolve the purified phosphate triester from Phase 1 in the Oximate/TMG solution.

-

Stir at room temperature for 4–16 hours.

-